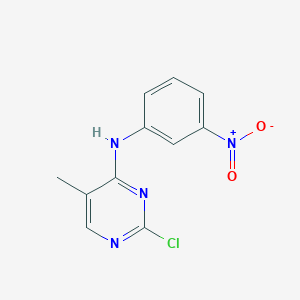

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c1-7-6-13-11(12)15-10(7)14-8-3-2-4-9(5-8)16(17)18/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDZHLUWVLZOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (CAS 1202759-74-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug discovery. The document covers its chemical properties, a detailed plausible synthesis protocol, expected spectroscopic characteristics, and potential applications as a key intermediate and bioactive molecule.

Chemical Identity and Properties

This compound is a heterocyclic aromatic amine. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the specific substitutions on this molecule—a chloro group at the 2-position, a methyl group at the 5-position, and a 3-nitrophenylamino group at the 4-position—confer distinct chemical reactivity and potential for biological interactions.

| Property | Value | Source |

| CAS Number | 1202759-74-7 | [1] |

| Molecular Formula | C₁₁H₉ClN₄O₂ | |

| Molecular Weight | 264.67 g/mol | |

| Purity | Typically available at ≥99% | [1] |

| Appearance | Expected to be a solid | |

| Synonyms | 2-Chloro-5-methyl-N-(3-nitrophenyl)-4-pyrimidinamine |

Synthesis and Mechanism

The rationale for this approach lies in the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position, especially when the pyrimidine ring is activated by electron-withdrawing groups.

Sources

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine physical properties

An In-depth Technical Guide to the Physical Properties of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Pyrimidine scaffolds are foundational in numerous therapeutic agents, and a thorough understanding of their physicochemical characteristics is paramount for the successful design, synthesis, and formulation of new drug candidates.[3][5] This document details the structural identity of the title compound and outlines authoritative, field-proven experimental methodologies for determining its key physical properties, including molecular structure, melting point, and solubility. The causality behind experimental choices and the interpretation of results are emphasized to provide researchers, scientists, and drug development professionals with a practical and self-validating framework for characterization.

Molecular Structure and Identity

This compound belongs to the pyrimidine class of heterocyclic aromatic compounds.[2][3] The core pyrimidine ring is substituted at positions 2, 4, and 5. The presence of a chloro group, a methyl group, and a substituted aminophenyl moiety contributes to its unique physicochemical profile, influencing its reactivity, solubility, and potential for intermolecular interactions.[1]

Caption: 2D Structure of the title compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1202759-74-7 | [6][7] |

| Molecular Formula | C₁₁H₉ClN₄O₂ | [7] |

| Molecular Weight | 264.67 g/mol | Calculated |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. For drug candidates, properties like melting point serve as an indicator of purity, while solubility is a key factor influencing bioavailability.[8][9][10]

Table 2: Summary of Physical Properties

| Property | Value | Method | Notes |

|---|---|---|---|

| Appearance | Yellow Solid | Visual Inspection | Based on typical appearance of similar nitro-aromatic compounds. |

| Melting Point | Data not available | Capillary Method / DSC | A sharp melting point range (e.g., 0.5-1.0°C) is indicative of high purity. |

| Solubility | |||

| Aqueous (pH 7.4) | Expected to be low | Shake-Flask Method | Poor aqueous solubility is common for planar, aromatic molecules and can hinder drug development.[3] |

| DMSO | Expected to be soluble | Nephelometry/Visual | DMSO is a common solvent for initial stock solutions in high-throughput screening.[9][11] |

| Ethanol, Methanol | Expected to be sparingly soluble | Gravimetric Analysis | Solubility in organic solvents is crucial for synthesis, purification, and formulation.[1] |

Experimental Methodologies for Characterization

The following protocols describe standard, reliable methods for determining the physical properties of a novel small molecule like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[12][13] Impurities typically depress the melting point and broaden the range.[14]

Methodology: Capillary Melting Point

-

Sample Preparation:

-

Ensure the compound is completely dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.[14][15]

-

Firmly tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm at the bottom.[14]

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[12]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again at a slow, controlled rate (1-2°C per minute) when the temperature is about 10-15°C below the expected melting point.[14] Slow heating is critical for accuracy.[14]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[14][15] The melting point is reported as the range T1-T2.

-

Perform the measurement in duplicate or triplicate to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment

Principle: Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[8][11] It is a critical parameter for predicting a drug's absorption and bioavailability. The Shake-Flask method is the gold standard for this determination.[8]

Methodology: Shake-Flask Method

-

System Preparation:

-

Prepare relevant aqueous buffers (e.g., pH 1.2, 6.8, 7.4) to simulate physiological conditions.[8]

-

Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[10]

-

-

Equilibration:

-

Agitate the vials at a constant temperature (typically 37°C for biopharmaceutical studies) for a sufficient period to reach equilibrium.[8] This may take 24-72 hours.

-

The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Spin the vials at high speed to pellet the solid.

-

Filtration: Use a low-binding filter (e.g., PVDF) to remove solid particles. Note that adsorption to the filter can potentially underestimate solubility.[16]

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC).

-

Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Caption: Workflow for Shake-Flask Solubility Assessment.

Definitive Structural Elucidation

Principle: Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic structure of a molecule.[17][18][19] It provides precise information on bond lengths, bond angles, and stereochemistry.

Methodology: Single-Crystal X-ray Diffraction

-

Crystallization:

-

The most challenging step is growing a high-quality single crystal (ideally >0.1 mm in all dimensions) free of significant defects.[17]

-

Common methods for small molecules include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A screen of various solvents and solvent mixtures is typically required.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[17]

-

The crystal is cooled (typically to ~100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam.

-

The diffractometer rotates the crystal, and a detector records the intensities and positions of the diffracted X-ray reflections.[17][18]

-

-

Structure Solution and Refinement:

-

The diffraction pattern is analyzed to determine the unit cell dimensions and crystal symmetry.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution molecular structure.[17]

-

Caption: Workflow for Single-Crystal X-ray Crystallography.

Significance in Research and Drug Development

-

Purity and Identity: A sharp, reproducible melting point provides strong evidence of the compound's purity, a fundamental requirement for any biological testing.

-

Solubility and Bioavailability: Aqueous solubility is a primary driver of oral absorption.[9] Compounds with low solubility often exhibit poor bioavailability, requiring significant formulation efforts or chemical modification.[3][10] Early assessment of solubility helps prioritize compounds with more favorable drug-like properties.[11]

-

Formulation Development: Understanding solubility in various solvents is essential for developing appropriate formulations for in vitro and in vivo studies, from simple DMSO stocks to more complex delivery systems.

-

Structure-Activity Relationship (SAR): The definitive 3D structure from X-ray crystallography is invaluable for computational modeling and understanding how the molecule interacts with its biological target, guiding the design of more potent and selective analogs.

Conclusion

This compound is a molecule with significant potential in chemical and pharmaceutical research. While specific physical data for this compound is not widely published, this guide provides the necessary framework and experimental protocols for its thorough characterization. By applying these robust methodologies for determining melting point, solubility, and molecular structure, researchers can ensure the quality of their material, interpret biological data with confidence, and make informed decisions in the drug discovery and development process.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. scialert.net [scialert.net]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. 1202759-74-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. rheolution.com [rheolution.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. studylib.net [studylib.net]

- 13. pennwest.edu [pennwest.edu]

- 14. youtube.com [youtube.com]

- 15. byjus.com [byjus.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 19. rigaku.com [rigaku.com]

An In-depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. While specific literature on this exact compound is limited, this document synthesizes information from related structures to offer insights into its chemical properties, a plausible synthetic route, and potential areas of application.

Core Molecular Structure and Properties

This compound possesses a multi-functionalized heterocyclic scaffold. The core of the molecule is a pyrimidine ring, a diazine that is a fundamental component of nucleic acids.[1] This core is substituted at key positions, influencing its chemical reactivity and potential biological activity.

Key Structural Features:

-

Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This core is known to be a key pharmacophore in a wide range of biologically active compounds.[2][3]

-

4-Amino Linkage: An amine group at the 4-position connects the pyrimidine ring to a 3-nitrophenyl group. This linkage is crucial for the molecule's overall conformation and potential hydrogen bonding interactions.

-

2-Chloro Substituent: A chlorine atom at the 2-position of the pyrimidine ring acts as a good leaving group, making this site susceptible to nucleophilic substitution reactions. This provides a handle for further chemical modification.

-

5-Methyl Group: A methyl group at the 5-position can influence the electronic properties of the pyrimidine ring and provide steric bulk, which can affect binding to biological targets.

-

3-Nitrophenyl Moiety: The presence of a nitro group on the phenyl ring is a strong electron-withdrawing group, which can significantly impact the electronic distribution of the entire molecule. The meta position of the nitro group influences the molecule's polarity and potential for specific interactions.

Physicochemical Properties (Predicted):

| Property | Value | Source |

| CAS Number | 1202759-74-7 | [4] |

| Molecular Formula | C₁₁H₉ClN₄O₂ | |

| Molecular Weight | 264.67 g/mol | |

| Appearance | Predicted to be a crystalline solid | N/A |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | N/A |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

A common precursor for such a reaction is a di-chlorinated pyrimidine. In this case, 2,4-dichloro-5-methylpyrimidine would be the key starting material. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic aromatic substitution allows for a selective reaction with an amine.

Proposed Reaction Scheme:

Sources

An In-Depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: A Potential BRD4-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a small molecule of significant interest in the field of cancer therapeutics. With a molecular weight of 264.67 g/mol , this compound has been investigated as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various malignancies. This document details the physicochemical properties, a robust synthesis protocol, and the foundational principles of its characterization. Furthermore, it delves into its mechanism of action as a BRD4 inhibitor and its potential applications in drug discovery and development.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription. BRD4 recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to drive the expression of key cancer-driving genes such as MYC. The development of small molecule inhibitors targeting BRD4 has thus become a promising strategy in oncology. This compound has been identified as a potential BRD4-kinase inhibitor, positioning it as a valuable tool for cancer research and a potential lead compound for novel anti-cancer therapies.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₄O₂ | |

| Molecular Weight | 264.67 g/mol | PubChem |

| CAS Number | 1202759-74-7 | |

| Appearance | (Predicted) Solid | - |

| Solubility | (Predicted) Soluble in organic solvents such as DMSO and methanol | - |

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative method based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-dichloro-5-methylpyrimidine

-

3-nitroaniline

-

Triethylamine (or other suitable base)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous DMF, add 3-nitroaniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality of Experimental Choices:

-

The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic aromatic substitution reaction.

-

Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

The aqueous workup and extraction are essential for removing the DMF and other water-soluble impurities.

-

Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials and byproducts.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed through various analytical techniques. While specific spectral data for this exact compound is not publicly available in peer-reviewed journals, the following are the expected characterization methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as N-H, C=N, and NO₂ stretching vibrations.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method to assess the purity of the final compound.

Mechanism of Action and Biological Activity

This compound has been investigated as an inhibitor of BRD4.[1]

Signaling Pathway

Caption: Proposed mechanism of action of this compound as a BRD4 inhibitor.

By binding to the acetyl-lysine binding pocket of BRD4, the compound displaces it from chromatin, leading to the downregulation of target oncogenes. This disruption of the transcriptional program can induce cell cycle arrest and apoptosis in cancer cells. The biological activity of this compound would typically be evaluated through a series of in vitro and in vivo assays.

In Vitro Assays:

-

BRD4 Binding Assays: Techniques such as AlphaScreen or fluorescence polarization would be used to quantify the binding affinity of the compound to BRD4.

-

Cell Viability Assays: The effect of the compound on the proliferation of various cancer cell lines would be assessed using assays like MTT or CellTiter-Glo.

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET could be employed to confirm that the compound engages with BRD4 within the cellular environment.

-

Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing would be used to measure the downregulation of BRD4 target genes, such as MYC.

In Vivo Studies:

-

Xenograft Models: The anti-tumor efficacy of the compound would be evaluated in mouse models bearing human cancer cell line xenografts.

Applications in Drug Discovery

This compound serves as a valuable scaffold for the development of more potent and selective BRD4 inhibitors. Its chemical structure provides multiple points for modification to optimize its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies originating from this compound could lead to the discovery of clinical candidates for the treatment of a wide range of cancers, including hematological malignancies and solid tumors that are dependent on BRD4-regulated transcription.

Conclusion

This compound is a promising small molecule with the potential to modulate epigenetic pathways through the inhibition of BRD4. This technical guide has outlined its fundamental chemical properties, a plausible synthetic route, and the analytical methods for its characterization. The exploration of its mechanism of action and biological activity underscores its significance as a tool for cancer research and a starting point for the development of novel therapeutics. Further investigation into its biological properties and optimization of its structure are warranted to fully realize its therapeutic potential.

References

Sources

An In-depth Technical Guide to the DMSO Solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

Introduction

In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of candidate molecules is paramount. Among these, solubility is a critical parameter that dictates a compound's suitability for biological screening, formulation, and ultimately, its potential as a therapeutic agent. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in research and high-throughput screening (HTS) due to its remarkable ability to dissolve a wide range of small molecules.[1][2] This guide provides a comprehensive technical overview of the solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine , a pyrimidine derivative of interest in medicinal chemistry.[3][4]

While specific quantitative solubility data for this compound in DMSO is not extensively reported in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the theoretical underpinnings of solubility in DMSO, present detailed experimental protocols for its determination, discuss critical factors influencing the results, and provide a framework for data interpretation and reporting.

The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with applications as antimicrobial, anticancer, and anti-inflammatory agents.[1] The structural motifs of this compound, including the pyrimidine core, a chloro substituent, and a nitrophenyl group, all contribute to its overall physicochemical properties and potential biological interactions.

Theoretical Framework: Solubility in DMSO

DMSO is a highly polar, aprotic solvent, making it an excellent medium for dissolving a diverse array of compounds.[1][2] Its ability to act as both a hydrogen bond acceptor and its large dipole moment contribute to its solvation power. For a compound like this compound, several molecular characteristics will govern its solubility in DMSO:

-

Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the molecule allows for potential hydrogen bonding with DMSO.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant barrier to dissolution. Compounds that crystallize from DMSO may adopt a lower energy, less soluble form.[5]

-

Molecular Size and Shape: These factors influence how well the molecule fits into the solvent structure.

It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility refers to the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions, while thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[6] For many applications in early drug discovery, kinetic solubility is the more relevant parameter.[6]

Experimental Determination of Solubility in DMSO

A precise and reproducible determination of solubility is crucial. Below are two common and reliable methods for quantifying the solubility of this compound in DMSO.

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials.

-

Accurately add a known volume of anhydrous DMSO to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor.

-

Protocol 2: Kinetic Solubility Determination for High-Throughput Applications

This method is often employed in early drug discovery for a more rapid assessment of solubility.[6]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). This is often done by accurately weighing the compound and adding the calculated volume of DMSO.[2]

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

-

Visual Inspection or Instrumental Analysis:

-

Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is considered the kinetic solubility.

-

Alternatively, for a more quantitative assessment, the dilutions can be analyzed by nephelometry or turbidimetry to detect light scattering from insoluble particles.

-

Visualization of Experimental Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Factors Influencing DMSO Solubility

Several factors can significantly impact the measured solubility of this compound in DMSO. Careful control of these variables is essential for obtaining reliable and reproducible data.

| Factor | Influence on Solubility | Mitigation and Best Practices |

| Water Content | DMSO is highly hygroscopic. The presence of water can significantly decrease the solubility of many organic compounds.[5] | Use anhydrous DMSO and handle it in a dry environment. Store DMSO in tightly sealed containers. |

| Temperature | The dissolution of most solids is an endothermic process, so solubility generally increases with temperature.[7] | Maintain a constant and recorded temperature during the experiment. |

| Compound Stability | The compound may degrade in DMSO over time, or it may crystallize into a less soluble polymorphic form.[2][5] | Prepare fresh solutions whenever possible. Store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[2] |

| Purity of the Compound | Impurities can affect the measured solubility. | Use a well-characterized compound with known purity. |

| pH of the Solution | While less of a factor in neat DMSO, if aqueous buffers are used in subsequent dilutions, the pH can drastically affect the solubility of ionizable compounds.[7] | For experiments involving aqueous dilutions, use buffered solutions and record the final pH. |

Logical Relationship of Influencing Factors

Caption: Key factors influencing the solubility of a compound in DMSO.

Data Presentation and Interpretation

As no specific experimental data for the solubility of this compound in DMSO is readily available in the literature, the following table provides a standardized format for presenting such data once it has been experimentally determined.[1]

| Parameter | Value | Units | Experimental Conditions |

| Thermodynamic Solubility | [Insert Value] | mg/mL or mM | DMSO, 25°C, 48h equilibration |

| Kinetic Solubility | [Insert Value] | mM | DMSO, room temperature |

| Method of Analysis | [e.g., HPLC-UV] | - | [e.g., Column, Mobile Phase] |

| Appearance of Saturated Solution | [e.g., Clear, Colorless] | - | - |

Interpretation of Results:

A high solubility in DMSO (typically >10 mM) is desirable for creating concentrated stock solutions for HTS.[8] If the solubility is found to be low, it may necessitate adjustments to screening protocols or consideration of alternative solvents or formulation strategies. It is also crucial to note any potential for precipitation upon dilution into aqueous media, a phenomenon known as "crashing out," which can lead to erroneous results in biological assays.[2]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in DMSO. By adhering to the detailed protocols and considering the critical factors outlined, researchers can generate accurate and reliable solubility data. This information is a vital component of the preclinical evaluation of this and other pyrimidine derivatives, enabling informed decisions in the drug discovery and development pipeline.

References

- BenchChem. (2025). Technical Guide: Solubility and Potential Biological Interactions of 4-N-methyl-5-nitropyrimidine-2,4-diamine in DMSO.

- Ziath. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- National Institutes of Health (NIH). (n.d.).

- National Institutes of Health (NIH). (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- Journal of Biomolecular Screening. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Asian Journal of Chemistry. (2013).

- Sigma-Aldrich. (n.d.). This compound.

- ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- PubMed Central (PMC). (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- PubMed Central (PMC). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- PubMed Central (PMC). (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.

- MedCrave online. (2018).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. ziath.com [ziath.com]

- 6. asianpubs.org [asianpubs.org]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: Physicochemical Properties, Synthesis, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Pyrimidine Derivative

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a distinct molecule within the vast landscape of heterocyclic chemistry, presents a compelling scaffold for exploration in medicinal chemistry and materials science. Its structure, characterized by a substituted pyrimidine core, integrates a reactive chlorine atom, a methyl group, and a nitrophenyl amine moiety. This unique combination of functional groups suggests a potential for diverse chemical transformations and a spectrum of biological activities. As a relatively novel compound, a comprehensive understanding of its properties, synthesis, and safe handling is paramount for any researcher intending to unlock its full potential. This guide aims to provide a foundational, in-depth technical overview of this compound, empowering researchers to approach its study with a robust framework of knowledge.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters influence its solubility, reactivity, and pharmacokinetic profile. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1202759-74-7 | [1] |

| Molecular Formula | C₁₁H₉ClN₄O₂ | |

| Molecular Weight | 264.67 g/mol | |

| Appearance | Solid (form may vary) | |

| Purity | Typically >95% | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poor solubility in water is anticipated. |

Synthesis and Purification: A Proposed Experimental Workflow

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a logical synthetic route can be devised based on established pyrimidine chemistry. The following proposed workflow outlines a potential multi-step synthesis, emphasizing the rationale behind each step.

Proposed Synthetic Pathway

The synthesis of the target compound likely involves the sequential construction and functionalization of the pyrimidine ring. A plausible disconnection approach suggests the reaction of a suitably substituted pyrimidine precursor with 3-nitroaniline.

Sources

A Researcher's Guide to Sourcing 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: From Benchtop to Bulk

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the reliability of starting materials and intermediates is paramount. 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (CAS No: 1202759-74-7) is a key building block in the synthesis of advanced pharmaceutical compounds.[1][2] Its most notable application is as a crucial intermediate in the synthesis of Brigatinib (AP26113), a potent tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC).[3][4][5] Given its role in producing a life-saving therapeutic, the procurement of this compound demands a rigorous, quality-focused approach. Any impurities or deviations in the intermediate can cascade through the synthetic process, ultimately impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[6][7]

This guide provides a comprehensive framework for researchers, scientists, and procurement specialists to navigate the complexities of sourcing this compound. It moves beyond a simple list of vendors to establish a robust strategy for supplier evaluation, quality control, and documentation assessment, ensuring that the material acquired is suitable for its intended purpose, from early-stage research to process scale-up.

Chapter 1: Defining Quality: Critical Attributes of a Reliable Intermediate

Before initiating a search for suppliers, it is essential to define the critical quality attributes (CQAs) for this compound. These are the physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality.

1.1 Purity and Impurity Profile

Purity is the most fundamental CQA. For early-stage research, a purity of ≥98% determined by High-Performance Liquid Chromatography (HPLC) is often acceptable.[8] However, for later-stage development, much stricter control is necessary. The presence of unidentified or potentially toxic impurities can jeopardize patient safety and lead to costly delays.[9]

A comprehensive impurity profile is therefore essential.[10][] This involves the identification, characterization, and quantification of every significant impurity, including:

-

Organic Impurities: Starting materials, by-products, intermediates, and degradation products.[12]

-

Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.

-

Residual Solvents: Solvents used during synthesis or purification.

Regulatory bodies like the FDA and international guidelines such as ICH Q3A/B place stringent limits on impurities in new drug substances.[10] Suppliers should be able to provide detailed data on the impurity profile of each batch.

1.2 Identity and Structural Confirmation

Verifying the chemical structure is non-negotiable. A reliable supplier must provide analytical data to confirm the identity of the compound. Standard methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[6]

-

Infrared (IR) Spectroscopy: To identify functional groups.

1.3 Physical Properties

Consistent physical properties are crucial for reproducible reactions, especially during scale-up. Key parameters include:

-

Appearance: Typically a yellow to brown solid.

-

Melting Point: Provides a quick check of purity.

-

Moisture Content: Often determined by Karl Fischer titration, as excess moisture can interfere with subsequent reactions.[6]

1.4 Documentation: The Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is a critical document that summarizes the quality control testing for a specific batch.[13][14] A comprehensive CoA is a hallmark of a reputable supplier. It must be batch-specific and include:

-

Product Name, CAS Number, and Batch/Lot Number.[13]

-

Date of Manufacture and Expiration/Retest Date.[15]

-

A list of all tests performed with their specifications (acceptance limits).[16]

-

The actual numerical results for each test.[15]

-

References to the analytical methods used (e.g., HPLC, NMR, GC-MS).[13]

-

An authorized signature from the quality control department.[17]

Chapter 2: A Tiered Approach to Supplier Sourcing

The choice of supplier is highly dependent on the stage of research and development. A tiered strategy allows for flexibility and ensures that the supplier's capabilities align with project requirements.

-

Tier 1: R&D Catalog Suppliers: These are large, well-known suppliers (e.g., Sigma-Aldrich, Fisher Scientific, Apollo Scientific) that offer small quantities (mg to g) of a vast array of compounds.

-

Pros: High purity, readily available, fast delivery, excellent documentation for research purposes.

-

Cons: Higher cost per gram, not suitable for bulk quantities.

-

-

Tier 2: Specialized Synthesis Labs and Contract Research Organizations (CROs): These companies specialize in custom synthesis and can produce intermediates on a larger scale (grams to kilograms).

-

Pros: Can handle custom specifications, provide detailed process information, and support process development.[18]

-

Cons: Longer lead times, may require more intensive supplier qualification.

-

-

Tier 3: Bulk and Commercial Manufacturers: For late-stage clinical trials and commercial production, sourcing from a manufacturer with GMP (Good Manufacturing Practices) capabilities is essential.[19][20]

-

Pros: Scalable production capacity, process validation, adherence to regulatory standards (e.g., ICH Q7).[7]

-

Cons: High minimum order quantities, extensive auditing and qualification processes required.

-

Chapter 3: A Step-by-Step Workflow for Supplier Vetting and Qualification

Selecting a supplier should be a systematic process, not a simple transaction. The following workflow provides a robust framework for qualifying a potential supplier.

Step 1: Initial Screening Review the supplier's website and catalog. Look for professionalism, technical information, and transparency. Do they provide clear specifications and access to safety data sheets (SDS)?

Step 2: Request Documentation Contact the supplier and request a batch-specific Certificate of Analysis (CoA) for the compound.[19] A supplier's willingness and speed in providing this document is an early indicator of their quality system's maturity.

Step 3: Deep Dive into the Certificate of Analysis Scrutinize the CoA. Does it meet the requirements outlined in Chapter 1? Compare the results against the specifications. Are the analytical methods used appropriate and validated?[17] Be wary of CoAs that only state "Conforms" or "Passes" without providing actual numerical data.

Step 4: Technical Communication Engage with the supplier's technical support team. Ask questions about the synthesis route, potential impurities, and batch-to-batch consistency. A knowledgeable and responsive technical team is a sign of a reliable partner.[18]

Step 5: Sample Acquisition and In-House Verification Before placing a significant order, request a sample for in-house quality control testing.[8] This is a critical step to independently verify the supplier's claims. The minimum verification should include:

-

Identity Confirmation: Run an ¹H NMR and/or LC-MS to confirm the structure and molecular weight.

-

Purity Assessment: Run an HPLC analysis to confirm the purity and compare the chromatogram to the one provided by the supplier.

This self-validating process ensures that the material you introduce into your workflow meets your standards before you commit significant resources.

Below is a diagram illustrating this essential workflow.

Chapter 4: Supplier Landscape and Comparative Data

While a definitive list of "best" suppliers is fluid, the table below provides a comparative overview of representative supplier types. Researchers should use this as a guide and perform their own due diligence as outlined in Chapter 3.

| Supplier Tier | Example Suppliers | Typical Scale | Purity Specification | Documentation Provided | Best Suited For |

| Tier 1: R&D Catalog | Sigma-Aldrich, Apollo Scientific, BLD Pharmatech | mg - 10 g | ≥98% (HPLC) | Standard CoA, SDS | Discovery, proof-of-concept, analytical standards |

| Tier 2: CRO / Synthesis Lab | WuXi AppTec, Pharmaron, various custom synthesis providers | 10 g - 5 kg | ≥99%, custom specs available | Detailed CoA, process overview, impurity characterization | Lead optimization, preclinical development, process R&D |

| Tier 3: Commercial / GMP | Various large-scale API/intermediate manufacturers | >5 kg | ≥99.5%, GMP-compliant | Full batch records, CoA under GMP, stability data | Clinical trials (Phase I-III), commercial manufacturing |

Note: This table is for illustrative purposes. Specific offerings and quality standards should always be verified directly with the supplier.

Conclusion: A Foundation of Quality

Sourcing this compound is a critical step in the development of important therapeutics like Brigatinib. A successful procurement strategy is not about finding the cheapest or fastest option, but about identifying a reliable partner who can provide consistently high-quality material backed by robust analytical data and transparent communication. By implementing a systematic vetting process—defining critical quality attributes, demanding comprehensive documentation, and performing independent verification—researchers and drug development professionals can build a solid foundation for their work, mitigating risks and accelerating the path to innovation and patient care.[8][18]

References

- Vertex AI Search. Impurity Profiling and its Significance Active Pharmaceutical Ingredients.

- Vertex AI Search. Five Key Elements of Pharmaceutical Intermediate Quality Control.

- Vertex AI Search. Impurity profiling of pharmaceutical Formulation.

- Vertex AI Search. Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications - IJIRT.

- Bentham Science Publishers. Impurity Profiling-A Significant Approach in Pharmaceuticals. (2019).

- BOC Sciences. Impurity Profiling in APIs.

- Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?.

- Vertex AI Search. Quality Control for Pharmaceutical Intermediates: A Focus on Purity.

- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.

- Vertex AI Search. How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024).

- Apollo Scientific. This compound.

- Plant Care. How to Choose Pharmaceutical Chemicals: A Complete Buyer's Guide. (2025).

- Apollo Scientific. How to Choose a Specialty Chemical Supplier | Practical Guide.

- JOCPR. Techniques for Quality Control in Pharmaceutical Analysis Comme. (2023).

- Elchemy. Choosing the Right Chemical Supplier. (2024).

- PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024).

- Molport. A Step-by-Step Guide- Chemical Procurement in Drug Discovery. (2022).

- Stellar Scientific. A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals. (2025).

- Vertex AI Search. Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024).

- ECA Academy. GMP Requirements for Certificates of Analysis (CoA). (2017).

- YouTube. Certificate of Analysis Requirements. (2022).

- PubMed Central. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018).

- Sigma-Aldrich. This compound.

- ResearchGate. Synthesis of brigatinib.

- Google Patents. WO2018165145A1 - Pharmaceutical formulations comprising 5-chloro-n4-[2-(dimethylphosphoryl) phenyl]-n2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl} pyrimidine-2,4-diamine.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1202759-74-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2018165145A1 - Pharmaceutical formulations comprising 5-chloro-n4-[2-(dimethylphosphoryl) phenyl]-n2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl} pyrimidine-2,4-diamine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. tianmingpharm.com [tianmingpharm.com]

- 8. How to Choose Pharmaceutical Chemicals: A Complete Buyer's Guide [plantin.alibaba.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 12. ijirt.org [ijirt.org]

- 13. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 14. stellarscientific.com [stellarscientific.com]

- 15. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]

- 16. m.youtube.com [m.youtube.com]

- 17. contractlaboratory.com [contractlaboratory.com]

- 18. apolloscientific.co.uk [apolloscientific.co.uk]

- 19. globalpharmatek.com [globalpharmatek.com]

- 20. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

An In-Depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[2] The modular nature of PROTACs allows for the rational design and synthesis of degraders by combining a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[3] This guide provides a comprehensive technical overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine , a novel building block with significant potential for the development of next-generation protein degraders. We will explore its chemical properties, proposed synthetic routes, and its application in the design and characterization of PROTACs, supported by detailed experimental protocols and scientific rationale.

Part 1: The Core Scaffold: this compound

Chemical Properties and Structure

The foundational building block, this compound, is a disubstituted pyrimidine with key chemical features that make it an attractive starting point for the synthesis of protein degraders.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉ClN₄O₂ |

| Molecular Weight | 264.67 g/mol |

| Canonical SMILES | Cc1cnc(nc1Cl)Nc2cccc(c2)[O-] |

| Key Functional Groups | Pyrimidine, Chloro, Amino, Nitro |

The 2,4-disubstituted pyrimidine core is a prevalent motif in medicinal chemistry, frequently found in kinase inhibitors.[4] The chloro group at the 2-position serves as a versatile synthetic handle for introducing linkers via nucleophilic aromatic substitution. The N-(3-nitrophenyl)amino group at the 4-position, with its specific electronic and steric properties, can be envisioned as a potential recognition element for either a protein of interest (POI) or an E3 ligase.

Rationale as a Protein Degrader Building Block

The strategic design of this molecule suggests its utility in TPD for several reasons:

-

A "Warhead" for Kinases: Many kinase inhibitors are based on the N-phenylpyrimidin-4-amine scaffold.[5][6] The N-(3-nitrophenyl) group could confer specific binding to the ATP-binding pocket of a target kinase. By converting a kinase inhibitor into a degrader, one can potentially achieve a more profound and durable pharmacological effect and overcome resistance mechanisms associated with traditional inhibitors.

-

A Novel E3 Ligase Ligand: The TPD field is actively seeking to expand the repertoire of E3 ligase ligands beyond the commonly used binders for VHL and Cereblon.[3][7] The unique chemical architecture of this compound presents an opportunity to explore its binding to less-utilized E3 ligases, potentially enabling tissue-specific or novel target degradation profiles.

Part 2: Synthesis and Functionalization

Proposed Synthetic Route

A plausible synthetic route to the core scaffold would involve the condensation of a substituted guanidine with a β-ketoester or equivalent, followed by chlorination. A more direct approach, however, would be the nucleophilic substitution of a dichloropyrimidine.

Caption: Proposed synthesis of the core scaffold.

A detailed experimental protocol for a similar reaction is as follows:

Protocol 2.1: Synthesis of this compound

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in isopropanol, add 3-nitroaniline (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction to cool to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold isopropanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategies for Linker Attachment

The chloro group at the C2 position is the primary site for linker attachment. Nucleophilic substitution with an amine-terminated linker is a common and efficient strategy.

Caption: Linker attachment to the core scaffold.

Part 3: Application in PROTAC Design and Synthesis

General Principles of PROTAC Design

A PROTAC is a heterobifunctional molecule composed of a warhead that binds to a POI, a ligand that recruits an E3 ligase, and a linker that connects them. The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for subsequent ubiquitination and degradation of the POI.[3]

Hypothetical PROTAC Design

Let's consider a hypothetical PROTAC where our core scaffold acts as a warhead for a kinase, and we use a known ligand for the E3 ligase Cereblon (CRBN), such as a thalidomide derivative.

Caption: Modular design of a hypothetical PROTAC.

Synthetic Workflow for a PROTAC

The synthesis would involve a convergent approach where the functionalized core scaffold and the E3 ligase ligand-linker conjugate are coupled in the final step.

Protocol 3.3: Synthesis of a Hypothetical PROTAC

-

Synthesis of the Linker-E3 Ligase Ligand Conjugate: Synthesize or procure a thalidomide derivative with a linker terminating in a functional group suitable for coupling (e.g., a carboxylic acid).

-

Functionalization of the Core Scaffold: React this compound with an amine-terminated linker (e.g., a PEG linker with a terminal amine) via nucleophilic aromatic substitution as described in Protocol 2.2.

-

Final Coupling: Couple the amine-functionalized core scaffold with the carboxylic acid-functionalized E3 ligase ligand-linker conjugate using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.

-

Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the structure and purity of the PROTAC using LC-MS and NMR spectroscopy.

Part 4: Characterization of Protein Degraders

A series of in vitro and cellular assays are required to validate the activity of a newly synthesized PROTAC.

In Vitro Assays

4.1.1. Target and E3 Ligase Binding Assays

It is essential to confirm that the PROTAC retains affinity for both the target protein and the E3 ligase.

| Assay Type | Principle |

| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer measures proximity. |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled ligands upon binding. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. |

Protocol 4.1.1: TR-FRET Binding Assay

-

Reconstitute the recombinant kinase and a fluorescently labeled tracer.

-

Add the synthesized PROTAC at various concentrations.

-

Add a terbium-labeled anti-tag antibody that binds to the kinase.

-

Incubate to allow for binding equilibrium.

-

Measure the TR-FRET signal on a plate reader. A decrease in signal indicates displacement of the tracer by the PROTAC.

4.1.2. Ternary Complex Formation Assays

Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is a critical step.

Protocol 4.1.2: AlphaLISA Ternary Complex Assay

-

Use a biotinylated POI and a tagged E3 ligase (e.g., GST-tagged).

-

Add the PROTAC at various concentrations.

-

Add streptavidin-coated donor beads and anti-tag-coated acceptor beads.

-

Incubate to allow for complex formation and bead proximity.

-

Measure the AlphaLISA signal. An increase in signal indicates the formation of the ternary complex.

4.1.3. In Vitro Ubiquitination Assays

This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.

Protocol 4.1.3: In Vitro Ubiquitination Assay

-

Combine recombinant E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex (e.g., CRBN-DDB1), ubiquitin, and ATP.

-

Add the recombinant POI and the PROTAC.

-

Incubate the reaction at 37 °C.

-

Stop the reaction and analyze the ubiquitination of the POI by Western blot using an anti-POI antibody. An increase in high molecular weight bands indicates polyubiquitination.

Cellular Assays

4.2.1. Target Protein Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein in a cellular context.

Protocol 4.2.1: Western Blot for Protein Degradation

-

Culture cells that endogenously express the target kinase.

-

Treat the cells with the PROTAC at various concentrations and for different time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody against the target kinase and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and visualize the bands.

-

Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).

4.2.2. Cellular Viability and Cytotoxicity Assays

These assays determine the downstream functional consequences of target protein degradation.

Protocol 4.2.2: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Plate cancer cells that are dependent on the target kinase for survival.

-

Treat the cells with the PROTAC at various concentrations.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Measure the luminescence to determine the effect of the PROTAC on cell viability and calculate the IC₅₀ value.

Caption: A typical workflow for characterizing a novel protein degrader.

Part 5: Conclusion and Future Perspectives

This compound represents a promising and versatile building block for the development of novel protein degraders. Its chemical features allow for its potential use as either a warhead for targeting proteins, particularly kinases, or as a novel ligand for recruiting E3 ligases. The synthetic tractability of the scaffold enables the straightforward incorporation of various linkers for the generation of PROTAC libraries. The comprehensive suite of in vitro and cellular assays outlined in this guide provides a robust framework for the characterization and optimization of degraders derived from this core. As the field of targeted protein degradation continues to evolve, the exploration of new chemical scaffolds like this will be paramount in expanding the druggable proteome and developing next-generation therapeutics for a wide range of diseases.

Part 6: References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

Ciulli, A., & Trainor, N. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(18), 13279–13303.

-

Paiva, S.-L., & Crews, C. M. (2019). Discovery of E3 Ligase Ligands for Target Protein Degradation. Accounts of Chemical Research, 52(4), 895–905.

-

Tong, B., et al. (2020). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 5(1), 1-21.

-

Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378.

Sources

- 1. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel 2,4-disubstituted pyrimidines as potent, selective, and cell-permeable inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyrimidine-Based Therapeutics: A Technical Guide to the Biological Activity of 2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, provides a compelling rationale for its exploration in drug design.[1][2] This guide delves into the biological potential of a specific class of pyrimidine derivatives built upon the 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine core. We will explore the synthetic strategies, diverse biological activities, and the underlying mechanistic principles that govern their therapeutic potential. This document is intended to serve as a comprehensive resource, blending established scientific knowledge with practical, field-proven insights to empower researchers in their quest for next-generation therapeutics.

The Strategic Design and Synthesis of Novel Pyrimidine Derivatives

The this compound scaffold serves as a versatile starting point for the generation of a diverse library of compounds. The rationale behind the derivatization of this core structure lies in the principles of structure-activity relationship (SAR) studies.[3][4] By systematically modifying the substituents at various positions on the pyrimidine ring and the phenyl moiety, it is possible to fine-tune the molecule's physicochemical properties and its interaction with biological targets.[3]

A general synthetic approach to these derivatives often involves the initial reaction of a suitable starting material, such as 2,4-dichloro-5-methylpyrimidine, with 3-nitroaniline to yield the core scaffold. Subsequent modifications can be introduced through various organic reactions, including nucleophilic substitution at the C2-chlorine position and alterations to the nitro group on the phenyl ring.

Below is a generalized workflow for the synthesis of these derivatives:

Caption: Generalized synthetic workflow for generating a library of this compound derivatives.

Unveiling the Anticancer Potential: A Primary Focus

A significant body of research has highlighted the anticancer properties of pyrimidine derivatives.[1][5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.[5][8]

Mechanism of Action: Targeting Cellular Proliferation

Many pyrimidine derivatives function as inhibitors of protein kinases, enzymes that play a crucial role in regulating cell growth, differentiation, and survival.[9][10] For instance, the inhibition of Cyclin-Dependent Kinases (CDKs) can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5] The structural features of the this compound core, particularly the aminopyrimidine moiety, make it a promising candidate for targeting the ATP-binding pocket of various kinases.[10][11]

The following diagram illustrates a simplified signaling pathway that can be targeted by these pyrimidine derivatives:

Caption: Simplified signaling pathway illustrating the inhibition of a kinase cascade by a pyrimidine derivative, leading to the suppression of cancer cell proliferation.

Quantitative Evaluation of Cytotoxicity

The anticancer activity of newly synthesized compounds is typically evaluated in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. A lower IC50 value indicates greater potency.

Table 1: In Vitro Anticancer Activity of Representative 2,4,5-Substituted Pyrimidine Derivatives

| Compound | Substitution at C2 | Substitution at C5 | Cancer Cell Line | IC50 (µM) | Reference |

| 7gc | 4-Methoxyphenylamino | Phenyl | BEL-7402 (Hepatocellular Carcinoma) | 0.024 | [5] |

| 7ga | 4-Methoxyphenylamino | 4-Chlorophenyl | BEL-7402 (Hepatocellular Carcinoma) | 0.085 | [5] |

| 7gb | 4-Methoxyphenylamino | 4-Fluorophenyl | BEL-7402 (Hepatocellular Carcinoma) | 0.092 | [5] |

| 7gd | 4-Chlorophenylamino | Phenyl | BEL-7402 (Hepatocellular Carcinoma) | 0.45 | [5] |

This data is representative of 2,4,5-substituted pyrimidines and is included to illustrate the potential potency of the this compound scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Broadening the Spectrum: Antimicrobial Activity

Beyond their anticancer properties, pyrimidine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][3][12] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with the synthesis of the cell wall or nucleic acids.[12]

Screening for Antimicrobial Efficacy

The initial screening of antimicrobial activity is often performed using the disk diffusion method. This qualitative assay provides a preliminary indication of a compound's ability to inhibit microbial growth.

Step-by-Step Methodology: Disk Diffusion Assay

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate to create a lawn of growth.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the surface of the inoculated agar plate. A solvent control disk and a positive control disk with a standard antibiotic should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.

Quantitative Antimicrobial Susceptibility Testing

To determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, a broth microdilution assay is commonly employed.

Step-by-Step Methodology: Broth Microdilution Assay

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Targeting Key Enzymes: A Versatile Mode of Action

The ability of pyrimidine derivatives to inhibit specific enzymes extends beyond the realm of cancer therapy. These compounds have been investigated as inhibitors of a variety of enzymes implicated in other diseases.[5]

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme and the method of detection. However, a general workflow can be outlined:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: An Application Note and Protocol

Abstract